molecular formula C18H21N5O2S B2777665 N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-16-5

N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2777665
CAS No.: 1040648-16-5
M. Wt: 371.46
InChI Key: RWNIPLWPPDUHPH-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide: . This compound features a pyridazine ring, a cyclopropane carboxamide group, and a thioether linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors, such as 1,3-diaminopropane derivatives, to form the pyridazine ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The oxo group in the pyridazine ring can be reduced to a hydroxyl group.

  • Substitution: : The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are typically employed.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Hydroxylated pyridazine derivatives.

  • Substitution: : Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has shown biological activity, which could be explored for drug development.

  • Medicine: : Potential use in pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.

  • Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the thioether linkage and the cyclopropane carboxamide group. Similar compounds might include other pyridazine derivatives or cyclopropane-containing molecules, but the exact structural and functional similarities would need to be explored in detail.

Conclusion

N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide: is a fascinating compound with potential applications across various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

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Properties

IUPAC Name

N-[6-[4-oxo-4-(pyridin-3-ylmethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c24-16(20-12-13-3-1-9-19-11-13)4-2-10-26-17-8-7-15(22-23-17)21-18(25)14-5-6-14/h1,3,7-9,11,14H,2,4-6,10,12H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNIPLWPPDUHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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